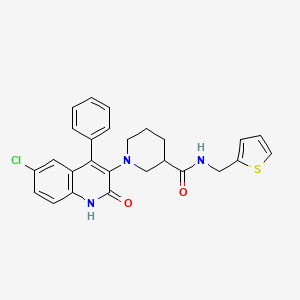![molecular formula C14H13N3O3S3 B10864989 (2E)-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10864989.png)
(2E)-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE is a complex organic compound characterized by its unique structure, which includes a phenylsulfonyl group, a hydrazino group, a carbothioyl group, and a thienyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.
化学反应分析
Types of Reactions
N~1~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
N~1~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals, materials, and as a catalyst in certain industrial processes.
作用机制
The mechanism by which N1-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering the expression of certain genes. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to N1-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE include:
- N-{[2-(Phenylsulfonyl)hydrazino]carbothioyl}-2-furamide
- N-Fluorobenzenesulfonimide
Uniqueness
What sets N1-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H13N3O3S3 |
|---|---|
分子量 |
367.5 g/mol |
IUPAC 名称 |
(E)-N-(benzenesulfonamidocarbamothioyl)-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C14H13N3O3S3/c18-13(9-8-11-5-4-10-22-11)15-14(21)16-17-23(19,20)12-6-2-1-3-7-12/h1-10,17H,(H2,15,16,18,21)/b9-8+ |
InChI 键 |
LCRMSPNHRCEBRH-CMDGGOBGSA-N |
手性 SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC(=O)/C=C/C2=CC=CS2 |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC(=O)C=CC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether](/img/structure/B10864909.png)
![5,6-bis(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B10864914.png)
![dimethyl 5-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzene-1,3-dicarboxylate](/img/structure/B10864915.png)
![2-[4-(Dimethylamino)phenyl]-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B10864918.png)

![Methyl 5-chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10864941.png)
![(4Z)-4-[1-(butylamino)ethylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B10864948.png)
![N'-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide](/img/structure/B10864952.png)
![(3Z)-3-[(2,2-diphenylhydrazinyl)methylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B10864960.png)
![5-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide](/img/structure/B10864967.png)
![2-(1,3-benzothiazol-2-yl)-5-(4-fluorobenzyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10864972.png)
![(2,6-dichlorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate](/img/structure/B10864976.png)
![10-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10864985.png)
![(2E)-N-[benzyl(phenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B10864988.png)
